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Compound of Interest

1-(5-Bromo-2-hydroxy-4-
Compound Name:
methoxyphenyl)ethanone

Cat. No. B1230164

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural
data for the compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, also known as 5-
bromopaeonol. This halogenated derivative of paeonol, a major active component of the
traditional Chinese medicine Moutan Cortex, is of significant interest in medicinal chemistry and
drug development. This document summarizes its key structural features, predicted
spectroscopic data based on established principles, and detailed experimental protocols for its
characterization.

Molecular and Structural Data

The fundamental properties and crystal structure of 1-(5-Bromo-2-hydroxy-4-
methoxyphenyl)ethanone have been established through crystallographic studies. This data
provides a solid foundation for the interpretation of spectroscopic results.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1230164?utm_src=pdf-interest
https://www.benchchem.com/product/b1230164?utm_src=pdf-body
https://www.benchchem.com/product/b1230164?utm_src=pdf-body
https://www.benchchem.com/product/b1230164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula CoHoBrOs [1]
Molecular Weight 245.07 g/mol [1]

Crystal System Monoclinic [1]

Space Group P2i/c

, _ _ a=9.916(3) A, b = 13.836(5)
Unit Cell Dimensions [1]
A, c=6.940(2) A

B = 90.031(3)° [1]

Volume 952.0(5) A3 [1]

- Intramolecular O—H---O
Key Structural Features [1]
hydrogen bond

- T—Tt stacking interactions

[1]

between benzene rings

Spectroscopic Data

While a complete set of experimentally recorded spectra for 1-(5-Bromo-2-hydroxy-4-
methoxyphenyl)ethanone is not readily available in the public domain, the following sections
provide predicted data based on the known structure and spectroscopic principles, with
reference to the parent compound, paeonol.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methoxy group, the acetyl group, and the hydroxyl group.
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Predicted Chemical Predicted

Proton Assignment . o Integration
Shift (6, ppm) Multiplicity

Aromatic H (H-3) ~6.5 Singlet 1H

Aromatic H (H-6) ~7.8 Singlet 1H

Methoxy (-OCH3) ~3.9 Singlet 3H

Acetyl (-COCHs) ~2.6 Singlet 3H

Hydroxyl (-OH) ~12.5 (variable) Broad Singlet 1H

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (8, ppm)
Carbonyl (C=0) ~203

Quaternary C (C-2) ~162

Quaternary C (C-4) ~160

Aromatic CH (C-6) ~132

Quaternary C (C-1) ~114

Aromatic CH (C-3) ~102

Quaternary C (C-5) ~100

Methoxy (-OCH3) ~56

Acetyl (-CHs) ~27

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Functional Group

Predicted Wavenumber
(cm™)

Description

O-H stretch (phenolic)

3200-3600 (broad)

Intramolecular hydrogen

bonding
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=0 stretch (ketone) 1640-1660 Conjugated ketone
C=C stretch (aromatic) 1550-1600
C-O stretch (aryl ether) 1200-1280
C-Br stretch 500-600

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the

molecular ion and bromine-containing fragments will be observed, with two peaks of nearly

equal intensity separated by 2 m/z units (corresponding to the 7°Br and &!Br isotopes).

m/z Predicted lon Notes
Molecular ion peak with
244/246 [M]*+ characteristic bromine isotope
pattern
Loss of a methyl radical from
229/231 [M - CH3]*
the acetyl group
201/203 [M - CHsCO]* Loss of an acetyl radical
151 [M-Br-COJ* Subsequent fragmentation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials:

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone sample (5-10 mg)

Deuterated solvent (e.g., Chloroform-d, CDCls, or Dimethyl sulfoxide-ds, DMSO-ds)

NMR tubes (5 mm diameter)

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the
chosen deuterated solvent in a clean, dry vial.

o Transfer: Transfer the solution to an NMR tube.

e Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to optimize homogeneity.

o Acquire the *H spectrum using standard parameters (e.g., 32 scans, relaxation delay of
1s).

o Acquire the 13C spectrum using standard parameters (e.g., 1024 scans, relaxation delay of
2s).

e Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and integration of the signals.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:
e 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone sample

o FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet
press.

Procedure (using ATR):
o Background Scan: Record a background spectrum of the clean ATR crystal.
o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

e Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample
spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm™1.

e Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
e 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone sample

e Mass spectrometer (e.g., with Electron lonization - El or Electrospray lonization - ESI
source)

» Suitable solvent for sample introduction (e.g., methanol, acetonitrile)
Procedure (using ESI-MS):

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent.
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e Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

« lonization: Apply a high voltage to the ESI needle to generate charged droplets, leading to
the formation of gas-phase ions.

e Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to
obtain the mass-to-charge ratio (m/z) spectrum.

o Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major
fragment ions.

Visualizations
Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a
chemical compound like 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
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Synthesis and Purification
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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